![molecular formula C14H11FN4OS B2356836 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 304684-03-5](/img/structure/B2356836.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been studied for their potential as Smoothened inhibitors, which target the Hedgehog pathway, a key player in certain types of cancers .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves designing and screening of the compounds . The process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been confirmed through various methods such as 1H NMR, single crystal X-ray diffraction, elemental analysis, or HRMS .Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyridines have been found to bind directly to the Smoothened protein with stronger binding affinity than Vismodegib (VIS), a widely studied Smo inhibitor .Wissenschaftliche Forschungsanwendungen
- Research Findings : Compound 22i, derived from this molecule, demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition (IC50 = 48 nM) .
- Research Findings : Newly discovered PARP1 inhibitors, including derivatives of this compound, provide insights into acquired resistance mechanisms and may serve as promising therapeutic agents .
- Research Findings : The [1,2,4]triazolo[1,5-a]pyrimidine moiety, present in this compound, has been investigated in clinical trials and marketed drugs. Examples include Trapidil, Essramycin, and GNF-6702 .
- Research Findings : Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, related to this compound, were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). They exhibited DNA intercalation activities .
- Research Findings : A one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from readily available precursors has been developed. This method provides access to biologically relevant compounds .
c-Met Kinase Inhibition
PARP1 Inhibition
Medicinal Chemistry
DNA Intercalation for Anticancer Activity
One-Pot Synthesis
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , which is a widely used fungicide and a sterol inhibitor and plant growth regulator . .
Mode of Action
Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. The compound’s structural relative, [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , is known to affect sterol synthesis and plant growth regulation
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may have similar effects, such as inhibiting sterol synthesis and regulating plant growth . .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHFDJLXVHQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.